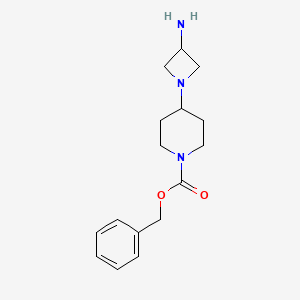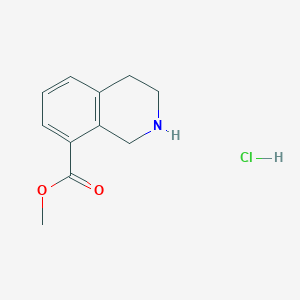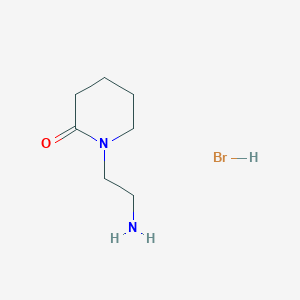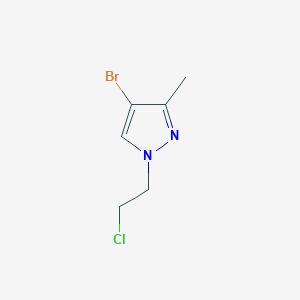
4-Brom-1-(2-Chlorethyl)-3-methyl-1H-pyrazol
Übersicht
Beschreibung
4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H8BrClN2 and its molecular weight is 223.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von 1,4′-Bipyrazolen
4-Brom-1-(2-Chlorethyl)-3-methyl-1H-pyrazol: wird als Ausgangsmaterial bei der Synthese von 1,4′-Bipyrazolen verwendet . Diese Verbindungen sind aufgrund ihrer potenziellen Anwendungen bei der Herstellung neuer Materialien mit einzigartigen elektronischen und photonischen Eigenschaften von Interesse.
Entwicklung pharmazeutischer Verbindungen
Diese Chemikalie dient als Vorläufer bei der Synthese verschiedener pharmazeutischer Verbindungen. Ihre Struktur eignet sich für Modifikationen, die zur Entwicklung neuer Medikamente mit spezifischen biologischen Aktivitäten führen können .
Studien zur biologischen Aktivität
Forscher verwenden This compound, um seine biologische Aktivität zu untersuchen, insbesondere als Inhibitor der Leberalkoholdehydrogenase. Dieses Enzym spielt eine entscheidende Rolle beim Stoffwechsel von Alkoholen im Körper .
Synthese von Inhibitoren
Die Verbindung ist auch an der Synthese von Inhibitoren beteiligt, die auf bestimmte Enzyme oder Rezeptorstellen abzielen. Diese Inhibitoren können verwendet werden, um biologische Pfade für therapeutische Zwecke zu modulieren .
Ligand für Metallkomplexe
Es wirkt als Ligand bei der Bildung von Metallkomplexen. Solche Komplexe finden Anwendung in der Katalyse, Materialwissenschaft und als Modelle zur Untersuchung von Metalloprotein-Wechselwirkungen .
Materialwissenschaftliche Forschung
Das Pyrazolderivat wird in der materialwissenschaftlichen Forschung verwendet, um neue Materialien mit gewünschten Eigenschaften wie Leitfähigkeit, Flexibilität und Haltbarkeit zu entwickeln .
Wirkmechanismus
Target of Action
It is known that similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Mode of Action
It’s known that brominated compounds often undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could potentially affect its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole. For instance, it’s recommended to store the compound in a cool, dry place in a tightly closed container, away from oxidizing agents . This suggests that exposure to heat, moisture, or oxidizing agents could potentially affect the compound’s stability and efficacy.
Biochemische Analyse
Biochemical Properties
4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of liver alcohol dehydrogenase . This compound interacts with various enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been shown to inhibit oxidative phosphorylation and ATP exchange reactions . The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their catalytic activity.
Cellular Effects
The effects of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit calcium uptake in cells, affecting cellular metabolism and energy production . Additionally, it has been observed to cause mutations in certain bacterial strains, indicating its potential impact on genetic material .
Molecular Mechanism
At the molecular level, 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with liver alcohol dehydrogenase results in the inhibition of the enzyme’s activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to this compound can result in sustained inhibition of cellular processes, affecting overall cell viability and function.
Dosage Effects in Animal Models
The effects of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a specific dosage level results in a marked change in the compound’s impact on cellular and physiological processes. Toxicity studies have indicated that high doses can cause severe damage to liver and kidney tissues.
Metabolic Pathways
4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it has been shown to inhibit liver alcohol dehydrogenase, affecting the metabolism of alcohols in the liver . This compound may also influence metabolic flux and metabolite levels by altering the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole within cells and tissues are essential for understanding its biochemical effects. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, affecting its accumulation and activity. The distribution of this compound within tissues can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Eigenschaften
IUPAC Name |
4-bromo-1-(2-chloroethyl)-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2/c1-5-6(7)4-10(9-5)3-2-8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDUWHKZXWHRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672526 | |
| Record name | 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108354-38-7 | |
| Record name | 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




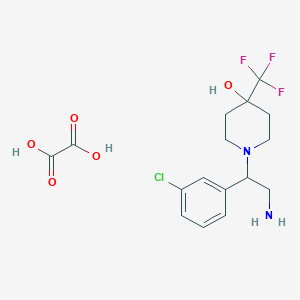

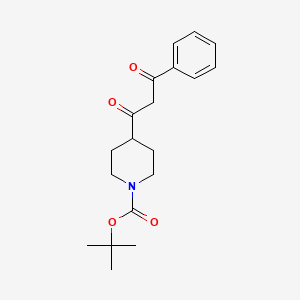

![Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1521066.png)
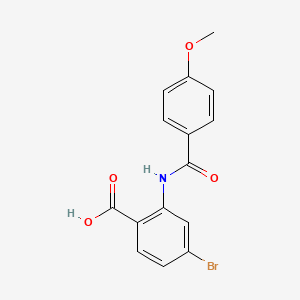
![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B1521068.png)

